molecular formula C6H10O5 B043426 1,6-Anhydro-beta-D-mannopyranose CAS No. 14168-65-1

1,6-Anhydro-beta-D-mannopyranose

Cat. No. B043426
CAS RN: 14168-65-1
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-RWOPYEJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-beta-D-mannopyranose is a significant compound in the realm of carbohydrate chemistry, serving as a key intermediate in the synthesis of various polysaccharides and glycosides. Its unique structural feature, the 1,6-anhydro bridge, renders it a versatile reagent in glycosylation reactions and in the study of carbohydrate-based materials.

Synthesis Analysis

The synthesis of 1,6-Anhydro-beta-D-mannopyranose derivatives has been explored in various studies. One method involves the thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose as a latent cyclic AB4-type monomer, leading to the production of water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities (Satoh et al., 2003). Another approach details the total synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose, highlighting the artifact production of 1,6-anhydro-beta-D-mannopyranose derivatives during carbohydrate analysis (Manna et al., 1993).

Molecular Structure Analysis

The crystal and molecular structure of 1,6-anhydro-β-d-mannopyranose has been determined, showing it to be orthorhombic with significant hydrogen-bonding forming infinite chains. This study provides insight into the conformation and hydrogen-bonding environment of the molecules (Małuszyńska et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving 1,6-Anhydro-beta-D-mannopyranose derivatives often lead to interesting skeletal rearrangements. For example, reactions with diethylaminosulphur trifluoride result in products of skeletal rearrangement, highlighting the reactivity of the 1,6-anhydro bridge in facilitating such transformations (Karban et al., 2012).

Scientific Research Applications

  • Synthesis of Advanced Precursors for Tetrodotoxin : Noya and Alonso (1997) demonstrated a method for preparing advanced precursors of tetrodotoxin from 1,6-anhydro-beta-D-mannopyranose, useful for forming nitrogen-bearing carbon centers in carbohydrate-derived substrates (Noya & Alonso, 1997).

  • Efficient Preparation of Synthetic Intermediates for Tetrodotoxin : Noya et al. (2000) reported on the effective trapping of alkyl and vinyl radicals by ketoxime ethers at C3 of 1,6-anhydro-beta-D-mannopyranose derivatives, allowing the efficient preparation of synthetic intermediates for tetrodotoxin from D-mannose (Noya, Paredes, Ozores, & Alonso, 2000).

  • Synthesis of Stereoregular Polysaccharide Derivatives : Kanno et al. (1995) synthesized stereoregular polysaccharide derivatives carrying 2,3-di-O-alkyl chains from 1,6-anhydro-sugar monomers, indicating potential biomedical applications (Kanno, Kinoshita, Kobayashi, & Hatanaka, 1995).

  • Synthesis of Hyperbranched Polysaccharides : Satoh et al. (2003) explored the thermally induced cationic polymerization of 1,6-anhydro-beta-D-mannopyranose to produce water-soluble hyperbranched polysaccharides with controlled molecular weights (Satoh, Imai, Ishihara, Maeda, Kitajyo, Narumi, Kaga, Kaneko, & Kakuchi, 2003).

  • Facile One-Pot Synthesis of Azido-Deoxy-Glucopyranose Derivatives : Dasgupta and Garegg (1988) presented a facile one-pot synthesis method for 3,4-Di-O-acetyl-1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose and its derivatives, serving as precursors for oligosaccharide synthesis (Dasgupta & Garegg, 1988).

Safety And Hazards

Safety measures for handling 1,6-Anhydro-beta-D-mannopyranose include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(1R,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-RWOPYEJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016516
Record name 1,6-Anhydro-D-mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydro-beta-D-mannopyranose

CAS RN

14168-65-1
Record name 1,6-Anhydro-D-mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Anhydro-beta-D-mannopyranose
Reactant of Route 2
1,6-Anhydro-beta-D-mannopyranose
Reactant of Route 3
1,6-Anhydro-beta-D-mannopyranose
Reactant of Route 4
1,6-Anhydro-beta-D-mannopyranose
Reactant of Route 5
1,6-Anhydro-beta-D-mannopyranose
Reactant of Route 6
1,6-Anhydro-beta-D-mannopyranose

Citations

For This Compound
27
Citations
A Wille, S Rick, A Steinbach - The Application Notebook, 2010 - chromatographyonline.com
Besides vehicle emissions and industrial sources, biomass burning is one of the largest sources of air pollution. Approximately 3 billion metric tons of biomass are annually burned. …
Number of citations: 2 www.chromatographyonline.com
RH Furneaux, F Shafizadeh - Carbohydr. Res.;(Netherlands), 1979 - osti.gov
Pyrolytic depolymerization of natural polysaccharides is a useful method for preparation of anhydro sugars, because it employs inexpensive starting-materials and constitutes a rapid, …
Number of citations: 0 www.osti.gov
RD Ashby, DF Day, DW Kim - Food Science and Biotechnology, 2006 - koreascience.kr
The chemical reduction of Pseudomonas syringae subsp. phaseolicola alginates produces neutral polymers of D-mannose and L-gulose in source specific ratios. L-Gulose was highly …
Number of citations: 1 koreascience.kr
SC Warner - 1981 - search.proquest.com
6-Anhydro-(beta)-D-mannopyranose (1) was converted into a series of optically pure dioxolanes of the general structure 4 having three asymmetric carbon atoms and potential …
Number of citations: 4 search.proquest.com
L Gerber, M Eliasson, J Trygg, T Moritz… - Journal of Analytical and …, 2012 - Elsevier
We present a data processing pipeline for Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) data that is suitable for high-throughput analysis of lignocellulosic samples. …
Number of citations: 97 www.sciencedirect.com
H Stevens, ES Rodriguez, B Paull, AR Bowie… - Analytical …, 2023 - pubs.rsc.org
The ability to trace current and past biomass burning events is important for understanding the links between human activity, fire frequency, and climate. One method of tracing biomass …
Number of citations: 3 pubs.rsc.org
S Rick, A Wille, A Steinbach - LC GC North America, 2010 - researchgate.net
Atmosperic aerosols have a strong impact on the climate. Within the organic aerosol fraction, anhydrosugars and sugar alcohols are valuable tracers for biomass burning and biogenic …
Number of citations: 2 www.researchgate.net
D Dong, Y Xiao, M Zhang, P Gong, Y Ye… - ACS Sustainable …, 2022 - ACS Publications
Polysaccharide is a kind of biological macromolecule with a complex structure, which plays an irreplaceable role in the organism. Due to the complex purification process of natural …
Number of citations: 2 pubs.acs.org
L Chen, BB Zhang, JL Chen, PCK Cheung - Food Hydrocolloids, 2014 - Elsevier
The fine molecular structure of a novel alkali-soluble polysaccharide (SCA-I) from the mushroom sclerotial cell wall of Pleurotus tuber-regium was elucidated by 1-D and 2-D NMR …
Number of citations: 54 www.sciencedirect.com
SE Stidham - 2014 - search.proquest.com
Polysaccharides, one of three types of natural polymer, are used by living organisms for energy storage, structural support, and other vital applications. In particular, acidic …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.